Glycine

Description

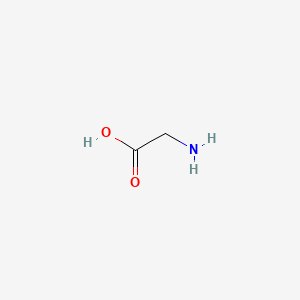

Structure

3D Structure

Properties

IUPAC Name |

2-aminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Record name | GLYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | glycine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glycine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15743-44-9 (mono-potassium salt), 17829-66-2 (cobalt salt), 29728-27-6 (monoammonium salt), 32817-15-5 (copper salt), 33242-26-1 (calcium salt), 35947-07-0 (calcium salt (2:1)), 513-29-1 (sulfate (3:1)), 6000-43-7 (hydrochloride), 6000-44-8 (mono-hydrochloride salt), 63183-41-5 (hydrochloride hydrogen carbonate), 71295-98-2 (phosphate (1:1)), 7490-95-1 (hydrochloride (2:1), 7490-95-1 (hydrochloride (2:1)) | |

| Record name | Glycine [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020667 | |

| Record name | Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycine appears as white crystals. (NTP, 1992), Dry Powder; Liquid; Water or Solvent Wet Solid, White solid; [CAMEO] White crystals; [Sigma-Aldrich MSDS], Solid, White crystalline powder; odourless | |

| Record name | GLYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Glycine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1411/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Insoluble in ethanol, ethyl ether, slightly soluble in acetone; very soluble in water, Solubility in 100 ml water @ 25 °C: 25.0 g; @ 50 °C: 39.1 g; @ 75 °C: 54.4 g; @ 100 °C: 67.2 g, 100 g of abs alc dissolve about 0.06 g. Sol in 164 parts pyridine. Almost insol in ether., water solubility = 2.49X10+5 mg/l @ 25 °C, 249.0 mg/mL, Soluble in water; Slightly soluble in ether, Slightly soluble (in ethanol) | |

| Record name | GLYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLYCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Glycine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1411/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1607 (NTP, 1992) - Denser than water; will sink, 1.161 g/cu cm @ 20 °C | |

| Record name | GLYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000013 [mmHg] | |

| Record name | Glycine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White crystals, MONOCLINIC OR TRIGONAL PRISMS FROM DILUTE ALCOHOL, Monoclinic prisms from alc | |

CAS No. |

56-40-6, 25718-94-9, 18875-39-3 | |

| Record name | GLYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycine, peptides | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25718-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018875393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE7660XO1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

451 °F (NTP, 1992), 290 °C decomposes, MP: 189 °C /(C2H5NO2)2.HCL/, 262.2 °C | |

| Record name | GLYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLYCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Enzymatic Mechanisms of Glycine Metabolism

Glycine (B1666218) Biosynthesis Pathways and Associated Enzymology

This compound can be synthesized through several pathways in organisms. The primary route in most organisms involves the conversion of serine. wikipedia.orgnih.gov Other pathways include production from threonine, choline (B1196258), hydroxyproline (B1673980), and glyoxylate (B1226380). metabolon.comwikipedia.orgnih.gov

Serine Hydroxymethyltransferase (SHMT) Catalytic Mechanisms and Regulatory Networks

Serine hydroxymethyltransferase (SHMT) is a key enzyme in this compound biosynthesis, catalyzing the reversible conversion of L-serine and tetrahydrofolate (THF) to this compound and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). wikipedia.orgmdpi.comnih.gov This reaction is a crucial step in one-carbon metabolism, providing one-carbon units for the synthesis of various cellular components, including purines, thymidylate, and methionine. nih.govnih.gov SHMT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. wikipedia.orgnih.govbiorxiv.org

The catalytic mechanism of SHMT involves the formation of a Schiff base intermediate between serine and the PLP cofactor. ontosight.airsc.orgwikipedia.org A glutamate (B1630785) residue in the active site is proposed to act as an acid-base catalyst. rsc.org Following the formation of the external aldimine (PLP-serine), the enzyme facilitates the cleavage of the β-carbon of serine, releasing this compound and a formaldehyde (B43269) intermediate. rsc.orgwikipedia.org In the presence of THF, the formaldehyde is transferred to THF, forming 5,10-CH2-THF. rsc.orgwikipedia.org

In eukaryotes, SHMT exists in different isoforms, primarily cytosolic (SHMT1) and mitochondrial (SHMT2). nih.govnih.govbiorxiv.org These isoforms can work in opposite directions depending on cellular conditions. nih.gov SHMT activity is subject to regulatory mechanisms. For instance, the catalytic activity of SHMT1 can be riboregulated by the binding of RNA molecules, such as the 5'UTR of the SHMT2 mRNA transcript. biorxiv.org This interaction can selectively inhibit the serine to this compound conversion. biorxiv.org Additionally, the expression levels of SHMT isoforms are regulated, potentially through a crosstalk mechanism between the cytosolic and mitochondrial forms. nih.gov

Threonine Aldolase-Mediated this compound Production Pathways

Threonine aldolase (B8822740) (TA), also known as L-threonine acetaldehyde-lyase, catalyzes the reversible cleavage of L-threonine into this compound and acetaldehyde. wikipedia.orgontosight.aigoogle.com This enzyme belongs to the lyase family and utilizes pyridoxal phosphate (B84403) as a cofactor. wikipedia.orgontosight.ai The mechanism involves the cleavage of a carbon-carbon bond in threonine, forming a Schiff base intermediate. ontosight.ai

While functional in some organisms like mice, the gene encoding threonine aldolase in humans (GLY1) contains mutations that render the enzyme inactive and the gene is no longer transcribed. wikipedia.org Despite its inactivity in humans, threonine aldolase is significant in microbial metabolism and has garnered interest for its application in biocatalysis for the synthesis of β-hydroxy-α-amino acids through the aldol (B89426) condensation of this compound with various aldehydes. nih.govgoogle.comnih.gov Research efforts focus on engineering threonine aldolases to enhance their substrate specificity and stereoselectivity for synthetic applications. nih.govnih.gov

Alternative this compound Synthetic Routes and Their Research Implications

Beyond the primary pathways involving serine and threonine, this compound can also be synthesized through other routes. One such pathway involves the transamination of glyoxylate. metabolon.comnih.govontosight.ai Enzymes like alanine (B10760859):glyoxylate aminotransferase (AGXT) and serine:glyoxylate aminotransferase catalyze the transfer of an amino group from donors like alanine or serine to glyoxylate, producing this compound and a corresponding keto-acid. nih.govontosight.ai This pathway is important for maintaining this compound balance and is linked to conditions like primary hyperoxaluria type 1 when dysregulated. ontosight.ai

Another less characterized route involves the reversal of the this compound cleavage system reactions, which is primarily a catabolic pathway but can function in the reverse direction for this compound synthesis under specific conditions. nih.gov This has been demonstrated in organisms like yeast and in vitro in animal tissues. nih.gov

Research into alternative this compound synthetic routes has implications in various fields. Understanding these pathways is crucial for comprehending metabolic disorders and developing therapeutic strategies. ontosight.ai Furthermore, exploring these routes in microorganisms is relevant for developing sustainable biotechnological processes for this compound production through fermentation, offering a "green" alternative to chemical synthesis from fossil precursors. anr.fr Prebiotic synthesis research also investigates potential alternative routes for this compound formation under early Earth conditions, including reactions involving HCN, CO2, methylamine, and acetic acid. acs.orgmdpi.comacs.org Novel pathways, such as the "oxyglycolate path," are being explored using computational methods. acs.org

This compound Catabolism and the this compound Cleavage System (GCS)

The primary pathway for this compound catabolism in animals and plants is mediated by the this compound cleavage system (GCS), also known as the this compound decarboxylase complex (GDC). wikipedia.orgnih.govwikipedia.org This multi-enzyme system catalyzes the oxidative cleavage of this compound, a reversible reaction that produces carbon dioxide, ammonia (B1221849), and 5,10-methylenetetrahydrofolate. wikipedia.orgnih.govwikipedia.orgfrontiersin.org

This system is widely distributed and plays a significant role in serine and this compound catabolism, as well as contributing to the one-carbon pool. nih.govresearchgate.net Defects in the GCS can lead to nonketotic hyperglycinemia, a severe metabolic disorder. nih.gov

Allosteric and Post-Translational Regulation of this compound Cleavage System Activity

The activity of the this compound Cleavage System is subject to regulation at multiple levels, including allosteric and post-translational modifications. While detailed allosteric regulation specific to the GCS components is an area of ongoing research, general mechanisms of allosteric regulation in enzyme complexes involve the binding of ligands at sites distinct from the active site, inducing conformational changes that affect catalytic activity. frontiersin.org

Post-translational modifications (PTMs) play a significant role in modulating protein function, including the activity of GCS components. frontiersin.orglibretexts.orgwou.edu For example, studies have shown that the P-protein (GLDC) can be regulated by post-translational modifications such as acetylation. researchgate.net Acetylation of specific lysine (B10760008) residues in GLDC has been shown to influence its enzymatic activity and stability. researchgate.net Research indicates that the activity of GLDC, and subsequently the GCS, can be regulated by pathways such as the mTORC1 pathway, which influences GLDC deacetylation and degradation. researchgate.net

Interplay of this compound Metabolism with One-Carbon Metabolism Research

This compound metabolism is intricately linked with one-carbon (1C) metabolism, a network of reactions essential for various cellular processes, including nucleotide synthesis, methylation, and amino acid homeostasis. nih.govmdpi.com This interplay primarily occurs through folate-dependent pathways and interactions with the methionine cycle. nih.govmdpi.com

Folate-Dependent Pathways and this compound Interconversions

Folate coenzymes are central to 1C metabolism, acting as acceptors and donors of 1C units. aacrjournals.orgiastate.edu this compound is a significant source of these 1C units, particularly through its interconversion with serine. aacrjournals.orgoncotarget.com The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine and tetrahydrofolate (THF) into this compound and 5,10-methylene-THF, a key 1C donor. oncotarget.comekb.eg This reaction is a central point of intersection between this compound metabolism and the folate cycle. oncotarget.com Research indicates that this pathway is crucial for processes like de novo purine (B94841) and thymidine (B127349) monophosphate biosynthesis. aacrjournals.org Studies using isotope tracing have shown that threonine can enter one-carbon metabolism through this compound cleavage, highlighting the interconnectedness of these pathways. nih.gov The mitochondrial this compound biosynthetic pathway has been shown to correlate with proliferation rates in cancer cell lines, emphasizing the importance of this link in cellular growth. oncotarget.com

Methionine Cycle and S-Adenosylmethionine (SAM) Interactions with this compound Metabolism

The methionine cycle is another crucial component of 1C metabolism that interacts with this compound metabolism. mdpi.comcreative-proteomics.com The methionine cycle is responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in the cell. nih.govfrontiersin.org Several amino acids, including this compound and serine, can initiate the folate cycle, which in turn facilitates the generation of SAM in the methionine cycle. nih.gov

This compound N-methyltransferase (GNMT) plays a role in regulating intracellular SAM concentration by catalyzing the methylation of this compound to form sarcosine (B1681465), consuming SAM in the process. iastate.edufrontiersin.org This reaction helps maintain the SAM:S-adenosylhomocysteine (SAH) ratio, which is critical for methylation reactions. frontiersin.organnalsgastro.gr Research suggests that GNMT expression can influence cellular folate status and promote the retention of 5-methyltetrahydrofolate (MTHF), thereby supporting MTHF-dependent remethylation of homocysteine to methionine. annalsgastro.gr Studies have also shown that methionine restriction can directly impact SAM levels and downstream methylation events. frontiersin.org

This compound Conjugation Reactions and Their Enzymatic Basis

This compound conjugation is a significant metabolic pathway involved in the detoxification and excretion of various carboxylic acids, including both endogenous compounds and xenobiotics. nwu.ac.zaresearchgate.net This process typically involves the formation of an amide bond between the carboxyl group of the substrate and the amino group of this compound. uniroma1.it

Research on this compound N-Acyltransferases and Conjugation of Carboxylic Acids

The primary enzymes catalyzing this compound conjugation are this compound N-acyltransferases (GLYATs). nwu.ac.zaresearchgate.net These mitochondrial enzymes facilitate the transfer of an acyl group from an activated carboxylic acid (in the form of an acyl-CoA thioester) to this compound. researchgate.netal-edu.com Research has characterized the two-step enzymatic pathway: first, the carboxylic acid is activated to an acyl-CoA by mitochondrial medium-chain fatty acid: CoA ligases (ACSMs), and then GLYAT catalyzes the conjugation to this compound. nwu.ac.zauniroma1.it

Studies have investigated the substrate specificity of GLYAT, noting that it conjugates a range of xenobiotic carboxylic acids, such as benzoic acid and salicylate. researchgate.netuniroma1.it The this compound conjugation of benzoic acid to form hippuric acid is a well-studied example of this pathway. uniroma1.itplos.org Research highlights the importance of GLYAT in maintaining coenzyme A (CoASH) homeostasis in the liver by processing xenobiotic acyl-CoAs. uniroma1.itresearchgate.net Interindividual variation in this compound conjugation capacity has been observed, and research aims to understand the genetic and enzymatic basis for this variability. nwu.ac.zaresearchgate.net

Investigation of Bile Acid-Glycine Conjugation Enzymes

Bile acids, synthesized from cholesterol in the liver, undergo conjugation with either this compound or taurine (B1682933) before excretion. nih.gov This conjugation is crucial for their emulsifying properties and facilitates their elimination. nih.gov Research has explored the enzymes responsible for bile acid-glycine conjugation.

Studies comparing bile acid conjugation in different species have revealed variations in the preference for this compound or taurine conjugation. nih.gov While most non-mammalian vertebrates conjugate bile acids exclusively with taurine, placental mammals can conjugate with both this compound and taurine. nih.gov Investigations in guinea pigs and rabbits, for instance, have provided insights into the enzymatic basis for this difference, suggesting the presence of enzymes with varying affinities for this compound and taurine. nih.gov Evidence suggests that in some placental mammals, a single enzyme may be responsible for conjugating bile acids with both this compound and taurine. nih.gov

Glycine S Roles in Advanced Cellular and Systems Biology Research

Mechanistic Investigations of Glycine (B1666218) as a Neurotransmitter and Neuromodulator

In the mammalian CNS, this compound is recognized as a major inhibitory neurotransmitter, particularly prevalent in the spinal cord, brainstem, and cerebellum. nih.govclevelandclinic.org Its inhibitory effects are primarily mediated by the activation of strychnine-sensitive this compound receptors (GlyRs), which are ligand-gated chloride channels. nih.govfrontiersin.orgfrontiersin.orgphysiology.orgmdpi.com The binding of this compound to these receptors increases the permeability of the postsynaptic membrane to chloride ions, resulting in an influx of negative charge that hyperpolarizes the neuron and reduces its excitability. frontiersin.org This inhibitory action is crucial for regulating motor control, processing sensory information, and maintaining the balance between excitation and inhibition. nih.govphysiology.orgnih.gov

Beyond its well-established inhibitory role, this compound also acts as a significant neuromodulator. A key aspect of this neuromodulatory function is its obligatory co-agonist role at the N-methyl-D-aspartate receptor (NMDAR). mdpi.comresearchgate.netnih.gov NMDARs are a subtype of ionotropic glutamate (B1630785) receptors that are essential for synaptic plasticity, learning, and memory. Their activation requires the simultaneous binding of glutamate to the agonist site and a co-agonist, either this compound or D-serine, to a distinct modulatory site. mdpi.com By influencing the activity of NMDARs, this compound can modulate excitatory neurotransmission, highlighting its capacity to impact both major arms of synaptic signaling. nih.gov The presence of this compound transporters on glial cells and their capacity to release this compound further support a neuromodulatory role for this compound. nih.gov Recent studies also suggest novel neuromodulatory actions mediated by newly identified "metabotropic" this compound receptors, expanding the known repertoire of this compound signaling mechanisms. nih.gov

This compound Receptor (GlyR) Subtypes and Their Functional Heterogeneity

This compound receptors are pentameric assemblies of homologous subunits, belonging to the Cys-loop superfamily of ligand-gated ion channels, which also includes GABAA receptors, nicotinic acetylcholine (B1216132) receptors, and serotonin (B10506) type-3 receptors. frontiersin.orgfrontiersin.orgphysiology.orgfrontiersin.org In vertebrates, GlyRs are formed from combinations of four alpha (α1-α4) subunits and a single beta (β) subunit. frontiersin.orgfrontiersin.orgphysiology.orgfrontiersin.org The specific subunit composition dictates the pharmacological and functional properties of the receptor, leading to significant functional heterogeneity among GlyR subtypes. nih.govfrontiersin.orgphysiology.orgbiorxiv.org

Functional GlyRs can exist as homomers, typically composed solely of alpha subunits (e.g., α1 homopentamers), or as heteromers, which include both alpha and beta subunits (e.g., αβ heteropentamers). frontiersin.orgphysiology.orgfrontiersin.org These different assemblies exhibit distinct sensitivities to this compound and various modulators, as well as differing channel kinetics. frontiersin.orgphysiology.orgfrontiersin.org The subunit expression profile changes throughout development; for instance, homomeric α2 GlyRs are prevalent in the immature brain, while heteromeric α1β GlyRs are the dominant form in the adult CNS. frontiersin.orgphysiology.org This developmental shift in subunit composition contributes to changes in the characteristics of glycinergic inhibition. physiology.org The functional heterogeneity arising from different GlyR subtypes at individual synapses is thought to contribute to the variability observed in the amplitude of miniature inhibitory postsynaptic currents (mIPSCs). jneurosci.org

Molecular Architecture and Ligand-Gating Mechanisms of GlyRs

The molecular architecture of GlyRs follows the conserved design of Cys-loop receptors, featuring an extracellular domain (ECD) containing the ligand-binding site, a transmembrane domain (TMD) that forms the ion channel pore, and intracellular loops involved in receptor trafficking and interaction with intracellular proteins. frontiersin.org Significant progress in understanding GlyR structure and function has been made through high-resolution cryo-electron microscopy (cryo-EM) studies. frontiersin.orgfrontiersin.org These studies have provided detailed insights into the arrangement of subunits and the conformational changes associated with channel gating. frontiersin.orgfrontiersin.org

This compound binds to an orthosteric site located at the interface between adjacent subunits within the ECD. frontiersin.org Agonist binding initiates a series of conformational transitions that couple ligand binding to the opening of the chloride channel pore in the TMD. frontiersin.orgbiorxiv.orgpnas.org This gating process involves transitions between distinct functional states, including resting (closed), active (open), and desensitized (closed) states. frontiersin.orgbiorxiv.orgpnas.org Research employing techniques like voltage-clamp fluorimetry and molecular dynamics simulations has revealed that the gating transition is a progressive process involving structural rearrangements in both the ECD and the ECD-TMD interface. biorxiv.orgpnas.org Cryo-EM structures have captured GlyRs in various conformations stabilized by different ligands, such as this compound, the antagonist strychnine (B123637), and the allosteric modulator ivermectin, providing snapshots of the receptor during the gating cycle. frontiersin.orgfrontiersin.orgoup.com

Allosteric Modulation of this compound Receptors and Receptor Pharmacology Research

This compound receptor activity is subject to modulation by a variety of compounds that bind to allosteric sites, distinct from the primary this compound binding site. oup.comoup.comnih.govnih.gov This allosteric modulation can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation) the receptor's response to this compound. oup.comnih.govnih.gov Research has identified multiple allosteric binding sites on the GlyR complex, including sites within the transmembrane domain. oup.comoup.com

Pharmacological studies aim to identify and characterize compounds that act as allosteric modulators of GlyRs. Numerous endogenous and exogenous substances have been shown to allosterically influence GlyR function, including certain neurotransmitters, neuromodulators, general anesthetics, and alcohols. nih.govfrontiersin.org For instance, zinc is a well-characterized allosteric modulator that can potentiate or inhibit GlyR currents depending on its concentration, acting at distinct sites. nih.gov Ethanol also differentially affects homomeric and heteromeric GlyRs, highlighting the subtype-specific nature of allosteric modulation. frontiersin.org

Recent structural studies, particularly using cryo-EM, have provided a structural basis for understanding how these modulators interact with GlyRs and influence their conformation and function. oup.comoup.comnih.gov This structural information is invaluable for the rational design and development of novel pharmacological agents targeting GlyRs. frontiersin.orgfrontiersin.orgnih.gov Resources like the this compound Receptor Allosteric Ligands Library (GRALL) serve as valuable databases compiling information on compounds with documented GlyR modulatory activity, supporting in silico drug discovery efforts. oup.com

Synaptic Localization, Trafficking, and Post-Synaptic Density Interactions of GlyRs

The precise targeting and clustering of GlyRs at inhibitory postsynaptic sites are fundamental for effective synaptic transmission. frontiersin.orgeneuro.org GlyRs are anchored at the postsynaptic density (PSD) through a crucial interaction between their intracellular beta subunit and the scaffolding protein gephyrin. physiology.orgoup.comfrontiersin.orgresearchgate.netfrontiersin.org Gephyrin forms a submembranous lattice that organizes and stabilizes GlyR clusters at inhibitory synapses. frontiersin.orgfrontiersin.org

The dynamic regulation of GlyR numbers at synapses involves a complex interplay of trafficking processes, including exocytosis, endocytosis, and lateral diffusion within the plasma membrane. frontiersin.orgeneuro.orgfrontiersin.org GlyRs are transported to the cell surface and then move between synaptic and extrasynaptic compartments via lateral diffusion. frontiersin.orgeneuro.orgfrontiersin.org Interaction with gephyrin restricts the lateral mobility of GlyRs, confining them to synaptic sites. frontiersin.orgfrontiersin.org Intracellular transport of GlyRs involves their association with cytoskeletal elements and motor proteins, such as kinesin superfamily protein 5 (KIF5) and dynein light chains, which facilitate their movement within neurons. frontiersin.org

The formation and maintenance of GlyR clusters at the PSD are dynamic processes influenced by neuronal activity and interactions with a network of associated proteins. frontiersin.orgeneuro.orgfrontiersin.orgnih.gov Disruptions in the interaction between GlyRs and gephyrin, or mutations in genes encoding GlyR subunits or interacting proteins, can lead to impaired synaptic localization and function, contributing to neurological disorders. nih.govfrontiersin.orgfrontiersin.orgnih.gov Proteomic studies are identifying novel proteins that interact with GlyR subunits, shedding light on the complex protein networks that regulate GlyR trafficking, anchoring, and function at synapses. researchgate.netnih.gov

This compound Transporter (GlyT) System Research

This compound transporters (GlyTs) play a critical role in regulating the extracellular concentration of this compound, thereby controlling the temporal and spatial dynamics of glycinergic signaling. researchgate.netnih.govd-nb.infotandfonline.comnih.govnih.govmdpi.com These transporters are responsible for the reuptake of this compound from the synaptic cleft and the extracellular space, ensuring the efficient termination of glycinergic neurotransmission and influencing the availability of this compound as a co-agonist for NMDARs. researchgate.netnih.govd-nb.infotandfonline.comnih.govnih.gov GlyTs are members of the Na⁺/Cl⁻-dependent solute carrier family 6 (SLC6). researchgate.netd-nb.infonih.gov Two main subtypes, this compound transporter type 1 (GlyT1) and this compound transporter type 2 (GlyT2), have been identified and characterized. researchgate.netd-nb.infotandfonline.comnih.gov

GlyT1 is primarily located on glial cells, particularly astrocytes, and is thought to regulate the ambient extracellular this compound concentration, thereby modulating the activity of synaptic and extrasynaptic NMDARs. mdpi.comresearchgate.netd-nb.infotandfonline.comnih.govnih.gov GlyT2, in contrast, is predominantly found on the presynaptic terminals of glycinergic neurons and is responsible for the high-affinity reuptake of this compound from the synaptic cleft, facilitating the recycling of this compound for vesicular packaging and release. mdpi.comresearchgate.netd-nb.infotandfonline.comnih.govnih.govmdpi.com This differential localization underscores their distinct roles in shaping glycinergic and glutamatergic neurotransmission. d-nb.infotandfonline.comnih.gov Research focuses on understanding the expression patterns, transport kinetics, regulatory mechanisms, and protein interactions of both GlyT subtypes. Dysregulation of GlyT function has been implicated in various neurological and psychiatric disorders. nih.govresearchgate.netd-nb.infonih.govmdpi.com

Structure-Function Studies of GlyT1 and GlyT2 Isoforms

GlyT1 and GlyT2 exhibit approximately 50% amino acid sequence identity but differ in their pharmacological profiles and tissue distribution. d-nb.infotandfonline.com Both transporters are predicted to have a core structure consisting of 12 transmembrane domains (TMDs), with intracellular N and C termini. d-nb.infomdpi.com Structural insights have been gained from studies of bacterial homologs, such as the leucine (B10760876) transporter LeuT, which share a similar fold and transport mechanism. mdpi.com X-ray crystallography of a truncated human GlyT1 has further contributed to understanding its structure. mdpi.com

Both GlyT1 and GlyT2 genes undergo alternative splicing, leading to the expression of multiple isoforms with variations primarily in their N-terminal regions. d-nb.infotandfonline.comnih.gov For GlyT1, different isoforms (e.g., GlyT1a, GlyT1b, GlyT1c) are generated from distinct promoters and alternative splicing events. d-nb.infotandfonline.comnih.gov Similarly, GlyT2 has multiple reported isoforms (e.g., GlyT2a, GlyT2b, GlyT2c) differing in their N-termini. d-nb.infotandfonline.com While the functional significance of all these isoforms is not fully understood, some studies suggest potential differences in their localization, regulation, or interaction with other proteins. tandfonline.com

Structure-function studies employ a range of techniques, including mutagenesis, electrophysiology, and biochemical assays, to investigate the relationship between the structure of GlyTs and their transport activity, substrate specificity, and ion coupling. pnas.org These studies have identified key residues and domains involved in this compound binding and translocation across the membrane. GlyT-mediated transport is coupled to the electrochemical gradients of sodium and chloride ions. GlyT1 couples the transport of one this compound molecule to the co-transport of two Na⁺ ions and one Cl⁻ ion. mdpi.com GlyT2, on the other hand, couples this compound transport to the co-transport of three Na⁺ ions and one Cl⁻ ion, providing it with a higher concentrating capacity that is essential for filling synaptic vesicles. mdpi.commdpi.com Despite some evidence suggesting potential oligomerization, studies indicate that functional GlyT1 and GlyT2 at the plasma membrane operate as monomeric units. pnas.org

Regulatory Mechanisms Governing this compound Uptake and Release at Synapses

This compound, functioning as a key inhibitory neurotransmitter in the mammalian central nervous system (CNS), has its synaptic concentrations tightly controlled by this compound transporters (GlyTs). These transporters mediate the reuptake of this compound from the synaptic cleft into nerve terminals and adjacent glial cells. GlyTs belong to the Na+/Cl--dependent transporter family. d-nb.infod-nb.info Two primary subtypes, GlyT1 and GlyT2, exhibit distinct localization and functional roles. d-nb.infod-nb.info

GlyT1 is predominantly expressed in glial cells surrounding both inhibitory and excitatory synapses, although it can also be found on terminals of some excitatory neurons. d-nb.info Its primary function at glycinergic synapses is to clear this compound from the synaptic cleft, thereby terminating inhibitory neurotransmission. d-nb.infod-nb.info At excitatory synapses, GlyT1 modulates this compound concentrations, influencing the activity of N-methyl-D-aspartate receptors (NMDARs), which require this compound as a co-agonist. d-nb.infod-nb.inforesearchgate.net GlyT1 maintains extracellular synaptic this compound concentrations at approximately 100 nM. plos.org

GlyT2, in contrast, is primarily localized to the presynaptic plasma membrane of glycinergic neurons. d-nb.infod-nb.info Its main role is to transport this compound back into the nerve terminal, which is essential for refilling synaptic vesicles with this compound via the H+-dependent vesicular inhibitory amino acid transporter (VIAAT). d-nb.info This process is crucial for maintaining the efficacy of glycinergic neurotransmission. d-nb.infod-nb.info this compound transport by GlyT2 is coupled to the co-transport of three Na+ ions, while GlyT1 transport is coupled to only two Na+ ions, contributing to their differing concentrating capacities. plos.org

Regulation of GlyT activity and number is critical for controlling neurotransmission efficacy. d-nb.info Changes in the transport activity or plasma membrane presence of GlyTs can significantly impact synaptic function. d-nb.info For instance, downregulation of GlyT1 in the spinal cord would potentiate glycinergic inhibition, whereas reducing GlyT2 expression would depress it. d-nb.info Regulation mechanisms are thought to involve phosphorylation and interactions with other proteins, as well as Ca2+-triggered exocytosis and internalization for GlyT2. d-nb.infod-nb.info

This compound release at synapses primarily occurs through vesicular release from presynaptic terminals of glycinergic neurons, a process facilitated by GlyT2-mediated reuptake and subsequent vesicular packaging. d-nb.info However, this compound can also be released from astrocytes via non-vesicular mechanisms, such as reverse transport by GlyT1, particularly in areas like the cortex and hippocampus where it supports tonic inhibition. frontiersin.org Following neuronal release, this compound can reach the extrasynaptic space via spillover, affecting extrasynaptic GlyR and NMDAR activities. researchgate.net

Here is a table summarizing the key characteristics of GlyT1 and GlyT2:

| Feature | GlyT1 | GlyT2 |

| Primary Localization | Glial cells, some excitatory neuron terminals | Presynaptic terminals of glycinergic neurons |

| Primary Function | This compound clearance from synaptic cleft | This compound reuptake into presynaptic terminal |

| Role at Glycinergic Synapses | Terminates inhibitory neurotransmission | Provides this compound for vesicular release |

| Role at Glutamatergic Synapses | Modulates NMDAR co-agonist concentration | Not primarily involved |

| Na+ Coupling | Co-transports 2 Na+ ions | Co-transports 3 Na+ ions |

| Impact of Inhibition | Potentiates glycinergic inhibition | Depresses glycinergic neurotransmission |

This compound's Contribution to Synaptic Plasticity Mechanisms and Neuronal Network Dynamics

This compound plays a dual role in modulating synaptic plasticity and neuronal network dynamics, acting as both an inhibitory neurotransmitter via this compound receptors (GlyRs) and as a co-agonist for excitatory NMDARs. sigmaaldrich.comresearchgate.net

At inhibitory synapses, primarily in the spinal cord and brainstem, this compound binding to GlyRs, which are ligand-gated chloride ion channels, mediates fast inhibitory neurotransmission. frontiersin.orgsigmaaldrich.com This inhibitory action is crucial for processes like motor control and pain perception in the adult. frontiersin.org Inhibitory this compound receptors regulate the postsynaptic potential by attenuating excitatory postsynaptic potentials, which is particularly important in rapid signal transmission systems. researchgate.net

At excitatory glutamatergic synapses, particularly in forebrain regions, this compound acts as an obligatory co-agonist for NMDARs, along with glutamate. sigmaaldrich.comresearchgate.netutep.edu NMDARs are critical for synaptic plasticity mechanisms such as long-term potentiation (LTP) and long-term depression (LTD), which are fundamental to learning and memory. researchgate.netplos.orgwikipedia.org The activation of NMDARs requires the binding of both glutamate and a co-agonist, which can be either this compound or D-serine. researchgate.netplos.org

Research indicates that the prevalence of this compound or D-serine as the dominant NMDAR co-agonist can differ between brain regions and developmental stages. plos.org While D-serine is often considered the preferred co-agonist for synaptic NMDARs, particularly those containing GluN2A subunits, this compound can play a significant role, especially at extrasynaptic NMDARs which may preferentially contain GluN2B subunits. researchgate.netplos.orgelifesciences.org this compound transporters, particularly GlyT1, are involved in regulating the extracellular this compound concentration at excitatory synapses, thereby influencing NMDAR function and subsequent plasticity. d-nb.infod-nb.inforesearchgate.net

Studies have shown that both this compound and D-serine can be necessary for synaptic plasticity at mature hippocampal synapses, suggesting that their respective contributions are regulated by synaptic activity levels. pnas.org The binding of co-agonists can influence NMDAR trafficking and localization, further impacting synaptic signaling and plasticity. elifesciences.orgpnas.org For example, this compound binding has been shown to strongly inhibit the motility of GluN2A-containing NMDARs. pnas.org

This compound's influence on neuronal network dynamics extends beyond its direct receptor interactions. Its role in regulating the balance between excitation and inhibition, particularly during development, is critical for proper circuit formation and function. nih.gov Alterations in glycinergic signaling have been associated with pathologies, highlighting its importance in maintaining neuronal network health. nih.gov

Developmental Neurobiology of this compound Signaling Systems

The glycinergic signaling system undergoes significant changes during brain development, with this compound and its receptors playing diverse roles in both embryonic and postnatal stages. frontiersin.orgnih.gov this compound receptors (GlyRs) are present and functional in the developing brain even before the establishment of mature synapses, suggesting roles beyond classical neurotransmission. nih.gov

During embryonic development, GlyRs are thought to be involved in processes such as neurotransmitter release and the control of cell migration. frontiersin.orgresearchgate.net Studies suggest that GlyRs may contribute to the migration of interneurons and radially migrating cells. frontiersin.orgresearchgate.net this compound uptake systems, mediated by this compound transporters, also appear early in embryonic development. frontiersin.orgnih.gov GlyT1 is predominant in the embryonic cortex and detected in radial glial cells. frontiersin.orgnih.gov GlyT2 staining increases in the ventral spinal cord and several brain regions during embryonic development. nih.gov

A remarkable feature of this compound signaling during early development is its ability to induce depolarization and excitation of target neurons. d-nb.infosigmaaldrich.comnih.gov This is in contrast to its inhibitory role in the adult CNS. frontiersin.orgsigmaaldrich.com This excitatory effect is attributed to the higher intracellular chloride concentrations in immature neurons, where activation of chloride channels like GlyRs results in chloride efflux and depolarization. d-nb.infonih.gov This developmental shift from excitatory to inhibitory this compound action occurs around birth, coinciding with the expression of the potassium-chloride co-transporter KCC2, which lowers intracellular chloride levels. d-nb.infomdpi.com

The excitatory effect of this compound during embryonic development is believed to be necessary for a range of neurogenic processes, including the formation and maturation of neuronal circuits. nih.gov GlyR α2 subunits, which are abundant during development, are implicated in regulating interneuron differentiation and synaptogenesis in the spinal cord. nih.gov

The subunit composition of GlyRs also changes during development. nih.gov Homomeric GlyRα2 receptors are the major form during embryonic development and early postnatal stages, particularly in the telencephalon, diencephalon, midbrain, and cortex. nih.govjneurosci.org After birth, there is a subunit switch, with the expression of α2 decreasing and the adult form, α1β heteromers, becoming predominant in regions like the brainstem and spinal cord. nih.govjneurosci.org

Defects in glycinergic signaling during neural development can have significant consequences, potentially leading to neurological disorders in adulthood. nih.gov Alterations in GlyR subunit expression or function have been associated with conditions like hyperekplexia, hypertonia, and episodic neonatal apnea. nih.gov Research on GlyR alpha-4 (Glra4) in mice has also demonstrated a critical role in early embryonic development, facilitating blastocyst development and maintaining embryo quality. mpfi.org

Research on Metabotropic this compound Receptor (GPR158) Signaling

While the ionotropic this compound receptors (GlyRs) are well-established mediators of glycinergic neurotransmission, research is also exploring the role of the metabotropic this compound receptor, GPR158. GPR158 is classified as an orphan receptor, meaning its endogenous ligand was initially unknown, although subsequent research has linked it to this compound signaling.

GPR158 is a G protein-coupled receptor (GPCR) that has been found to be expressed in various brain regions. Research into GPR158 signaling is ongoing to fully elucidate its function and mechanisms. Studies have investigated its localization and potential roles in neuronal circuits. While the precise downstream signaling pathways and physiological functions of GPR158 are still under active investigation, its identification as a potential this compound-binding receptor suggests a more complex role for this compound in the nervous system than previously understood, extending beyond its direct modulation of ion channels. Further research is needed to determine the specific contributions of GPR158 to synaptic function, neuronal network activity, and developmental processes.

This compound in Protein Structure, Folding, and Function Research

This compound, the simplest amino acid with a single hydrogen atom as its side chain, plays a unique and critical role in protein structure, folding, and function. Its lack of a bulky side chain provides exceptional conformational flexibility to the protein backbone, allowing it to occupy regions of the Ramachandran plot that are sterically unfavorable for other amino acids. researchgate.netbrainly.comcolostate.edumdpi.comrusselllab.org

This compound Residues in Collagen Biosynthesis and Triple Helix Formation

This compound is indispensable for the formation and stability of the collagen triple helix, a fundamental structural motif found in various types of fibrous collagen. biologists.comwikipedia.orgnih.govresearchgate.netprinceton.edu The collagen triple helix is composed of three polypeptide strands, each adopting a left-handed polyproline II-type (PPII) helical conformation, which then coil around each other to form a right-handed superhelix. biologists.comwikipedia.orgnih.gov

A defining feature of collagen primary structure is the repetitive amino acid sequence (Gly-X-Y), where this compound occupies every third residue position. biologists.comwikipedia.orgnih.govresearchgate.netprinceton.edursc.org X and Y can be any amino acid, but are frequently proline and hydroxyproline (B1673980) (Hyp), with Gly-Pro-Hyp being the most common and stabilizing triplet. wikipedia.orgresearchgate.netrsc.orgpnas.org

The small size of the this compound residue at every third position is essential because it allows for the tight packing of the three polypeptide chains in the center of the triple helix. biologists.comnih.govrsc.orgmdpi.com Any residue larger than this compound at this position would sterically hinder the formation of the triple helix, leading to structural instability. biologists.commdpi.com

This compound residues are also involved in stabilizing the collagen triple helix through hydrogen bonding. The peptide NH groups of this compound residues act as hydrogen bond donors to the carbonyl oxygen of residues in neighboring chains. wikipedia.orgresearchgate.netrsc.org

Mutations that result in the substitution of an obligate this compound residue within the Gly-X-Y repeat are a major cause of genetic disorders affecting collagen, such as osteogenesis imperfecta (brittle bone disease). biologists.compnas.orgmdpi.com These substitutions disrupt the tight packing and stability of the triple helix, often having a dominant negative effect on collagen biosynthesis and function. pnas.orgmdpi.com The severity of the resulting phenotype can correlate with the identity of the residue replacing this compound, as different amino acids cause varying degrees of structural disruption. pnas.org

Here is a table illustrating the Gly-X-Y repeat in collagen:

| Position | Required Amino Acid | Typical Amino Acids (X and Y) | Role |

| 1 (Gly) | This compound | - | Essential for tight triple helix packing |

| 2 (X) | Any | Proline, other amino acids | Contributes to sequence variability |

| 3 (Y) | Any | Hydroxyproline, other amino acids | Contributes to sequence variability, Hydroxyproline enhances stability |

Conformational Flexibility and Protein Dynamics Mediated by this compound

This compound's unique structure, lacking a beta-carbon and thus a side chain beyond a hydrogen atom, grants the protein backbone at a this compound residue significantly greater conformational freedom compared to other amino acids. researchgate.netbrainly.comcolostate.edumdpi.comrusselllab.org This increased flexibility is crucial for protein dynamics, folding, and function.

The absence of steric hindrance from a side chain allows for a wider range of dihedral angles (phi and psi) around the alpha-carbon of a this compound residue. brainly.commdpi.com This enables the polypeptide chain to adopt conformations that are energetically unfavorable or impossible for amino acids with larger side chains. researchgate.netbrainly.com On a Ramachandran plot, which visualizes the allowed ranges of phi and psi angles, this compound residues can occupy areas typically excluded for other amino acids. mdpi.com

This inherent flexibility mediated by this compound is vital in several aspects of protein biology:

Protein Folding: While too many this compound residues can potentially slow down or hinder fast protein folding due to excessive flexibility, strategically placed glycines are essential for navigating the complex energy landscape of folding and achieving the correct three-dimensional structure. colostate.edu

Protein Dynamics: this compound residues can enhance the local and global conformational flexibility of proteins. researchgate.netacs.orgnih.govrsc.org This flexibility is often necessary for protein function, such as facilitating conformational changes required for ligand binding, catalysis, or interaction with other molecules. In transmembrane helices, for instance, this compound can create packing defects that enhance local hydration and facilitate bending, influencing the helix's collective dynamics. researchgate.netacs.orgnih.gov

Formation of Flexible Regions: this compound-rich regions in proteins are often associated with loops or flexible linkers that are important for protein function and interactions. researchgate.net These flexible regions can undergo significant conformational rearrangements. For example, the this compound-rich loop in protein kinases is crucial for catalytic activity and drug binding, with its flexibility enabling conformational changes seen during function. uit.no

Accommodation in Tight Spaces: Due to its small size, this compound can be accommodated in tight turns or crowded regions within a protein structure where other amino acids would cause steric clashes. colostate.edurusselllab.org

Research utilizing techniques like amide deuterium/hydrogen exchange kinetics and molecular dynamics simulations has provided detailed insights into how this compound perturbs local and global protein dynamics, revealing increased flexibility and altered hydrogen bonding patterns near this compound residues. researchgate.netacs.orgnih.gov

The strategic placement of this compound residues within a protein sequence is a key determinant of its structural properties and dynamic behavior, highlighting the critical role of this simple amino acid in the intricate world of protein science.

Research on this compound in De Novo Protein Design and Engineering

Research in de novo protein design leverages these properties. Studies have shown that the effect of this compound on protein stability is context-dependent, varying based on its position within a helix (e.g., at the ends or internal) and the influence of neighboring residues. nih.gov this compound is particularly favored at the N and C caps (B75204) of helices. nih.gov At internal positions, alanine (B10760859) generally stabilizes a helix more than this compound, with the difference in stability ranging from 0.4 to 2 kcal/mol. nih.gov This variation is attributed to a combination of factors including the burial of hydrophobic surface area upon folding and interference with hydrogen bonding to the solvent. nih.gov

Furthermore, studies have explored the impact of substituting residues with unfavored dihedral angles with this compound to improve protein thermostability. mdpi.com This strategy can release steric strain and enhance stability, demonstrating that this compound substitution can be a promising method in protein engineering. mdpi.com For instance, mutations like A292G and D245G in a diacylglycerol-specific lipase (B570770) significantly increased thermostability and, in the case of A292G, enzymatic activity. mdpi.com

This compound in Intracellular Signaling and Organelle Function Research

This compound is increasingly recognized for its significant roles in intracellular signaling and the regulation of organelle function, particularly mitochondria.

This compound's Involvement in Redox Homeostasis and Antioxidant Defense Systems

This compound plays a vital role in maintaining cellular redox homeostasis, largely due to its critical contribution to glutathione (B108866) (GSH) synthesis. researchgate.netnih.govnih.govochsnerjournal.orgfrontiersin.org GSH is a key intracellular antioxidant that helps counteract oxidative stress by scavenging reactive oxygen species (ROS), such as hydrogen peroxide. researchgate.netnih.govochsnerjournal.orgfrontiersin.org

Research indicates that tissue this compound levels can be lower than the Michaelis constant (Km) of glutathione synthase for this compound, suggesting that this compound availability can be rate-limiting for GSH synthesis in humans on typical diets. researchgate.netnih.govochsnerjournal.org Low dietary protein intake, as seen in some vegetarian diets, has been associated with elevated urinary excretion of 5-L-oxoproline, an alternative metabolite of gamma-glutamylcysteine, which accumulates when this compound levels are insufficient for GSH synthesis. researchgate.netnih.gov This provides evidence that dietary this compound can limit GSH synthesis in normally fed individuals. researchgate.netnih.gov

Supplemental this compound has been shown to increase tissue GSH levels in animal studies. researchgate.netnih.gov In human studies, dietary supplementation with both cysteine and this compound has been demonstrated to restore diminished GSH synthesis and concentrations in individuals with uncontrolled type 2 diabetes, leading to a reduction in oxidative stress markers. diabetesjournals.org

This compound's impact on redox homeostasis extends beyond GSH synthesis. It has been shown to modulate inflammatory responses and reduce oxidative stress in various studies. consensus.app For example, this compound treatment in yeast cells exposed to hydrogen peroxide resulted in lower ROS content, reduced mitochondrial impairment, and decreased cellular oxidative damage, along with increased activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), and higher GSH content. mdpi.com

However, some studies suggest that under certain conditions, such as high concentrations in the brain, this compound might induce oxidative stress and impair antioxidant defenses. nih.govnih.gov For instance, intracerebral administration of this compound in newborn rats decreased GSH levels and increased markers of lipid peroxidation. nih.govnih.gov

Research on this compound and Mitochondrial Bioenergetics

Mitochondria are central to cellular energy production through oxidative phosphorylation, and research highlights this compound's influence on mitochondrial function and bioenergetics. researchgate.netnih.gov this compound has been shown to promote mitochondrial function in various cell types. researchgate.netnih.govcuny.eduresearchgate.net

Studies have demonstrated that this compound can increase oxygen consumption rate (OCR) and mitochondrial activity. researchgate.net Intracellular ATP production has been shown to increase significantly in this compound-treated cells. researchgate.net Maintaining mitochondrial membrane potential (ΔΨm) is crucial for oxidative phosphorylation and ATP synthesis, and this compound appears to play a role in preserving this potential. researchgate.netnih.gov

Research in aged mice and zebrafish has revealed lower tissue this compound levels compared to younger subjects, and this compound supplementation in old mice restored this compound levels and improved mitochondrial function in skeletal muscle fibers, increasing oxygen consumption. nih.govresearchgate.net While this improvement in mitochondrial function was not associated with increased mitochondrial biogenesis or antioxidant capacity in that specific study, it did lead to an increase in both total GSH and oxidized glutathione (GSSG), potentially indicating a pro-oxidant environment alongside enhanced GSH turnover. nih.gov